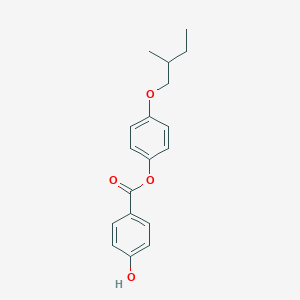
4-(2-Methylbutoxy)phenyl 4-hydroxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methylbutoxy)phenyl 4-hydroxybenzoate is an organic compound that belongs to the class of phenyl esters It is characterized by the presence of a phenyl ring substituted with a 2-methylbutoxy group and a hydroxybenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methylbutoxy)phenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-(2-methylbutoxy)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction conditions include stirring the mixture at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Methylbutoxy)phenyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst like iron (Fe) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
4-(2-Methylbutoxy)phenyl 4-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(2-Methylbutoxy)phenyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The ester group can undergo hydrolysis to release the active phenolic compound, which can then exert its effects on various biological targets.
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-hydroxybenzoate: Lacks the 2-methylbutoxy group, making it less hydrophobic.
4-(2-Methylbutoxy)phenyl benzoate: Lacks the hydroxyl group, affecting its reactivity and biological activity.
4-Hydroxybenzoic acid: Lacks the ester linkage, making it more polar and less lipophilic.
Uniqueness
4-(2-Methylbutoxy)phenyl 4-hydroxybenzoate is unique due to the presence of both the 2-methylbutoxy group and the hydroxybenzoate moiety. This combination imparts specific chemical and physical properties, such as increased hydrophobicity and potential biological activity, making it a valuable compound for various applications.
Properties
CAS No. |
131205-07-7 |
|---|---|
Molecular Formula |
C18H20O4 |
Molecular Weight |
300.3 g/mol |
IUPAC Name |
[4-(2-methylbutoxy)phenyl] 4-hydroxybenzoate |
InChI |
InChI=1S/C18H20O4/c1-3-13(2)12-21-16-8-10-17(11-9-16)22-18(20)14-4-6-15(19)7-5-14/h4-11,13,19H,3,12H2,1-2H3 |
InChI Key |
XMMCDCZBWUJAAA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



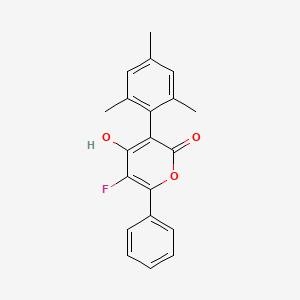
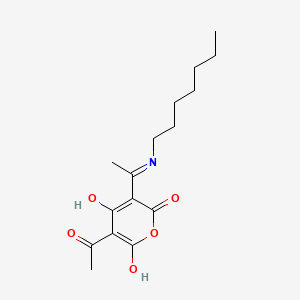
![4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride](/img/structure/B14282405.png)
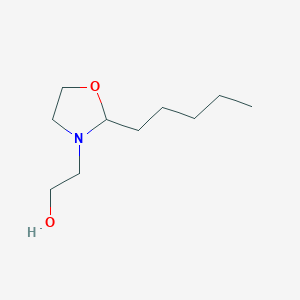
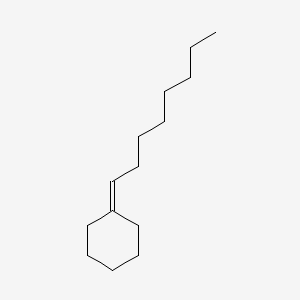
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)

![1-[3-(4-Bromophenyl)-1-(furan-2-yl)-3-oxopropyl]pyrrolidin-2-one](/img/structure/B14282432.png)
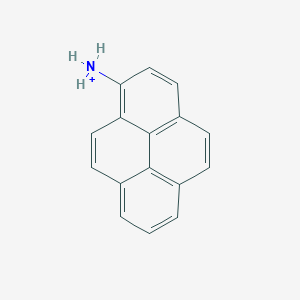
![2-[Butyl(2-chloroethyl)amino]ethanol;hydrochloride](/img/structure/B14282441.png)
![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)
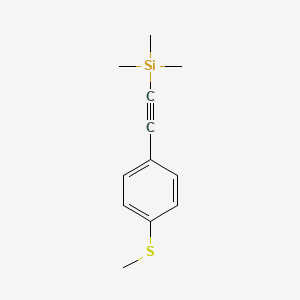
![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)
